5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a triazole ring attached to a thiophene ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar biological activities.
Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group, used in similar synthetic applications.
5-(4-(1H-1,2,4-Triazol-1-YL)phenyl)-2H-tetrazole: Another triazole-containing compound with potential antimicrobial properties
Uniqueness
5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is unique due to its combination of a triazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-3-6-1-2-7(12-6)10-5-8-4-9-10/h1-5H |
InChI Key |
KREFBKYPJPRVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N2C=NC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.